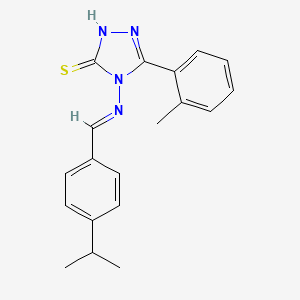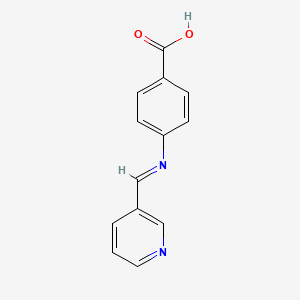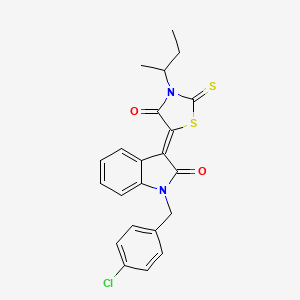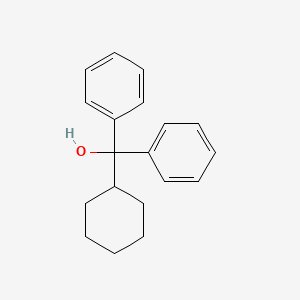
N-(6-Methyl-2-pyridyl)-acetoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Metil-2-piridil)-acetoacetamida es un compuesto orgánico con la fórmula molecular C8H10N2O
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(6-Metil-2-piridil)-acetoacetamida generalmente implica la reacción del ácido 6-metil-2-piridincarboxílico con éster acetoacético bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de un catalizador y bajo temperatura y presión controladas para asegurar que el producto deseado se obtenga con alta pureza .
Métodos de producción industrial
La producción industrial de N-(6-Metil-2-piridil)-acetoacetamida puede implicar la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso está optimizado para la eficiencia, el rendimiento y la rentabilidad. Las técnicas avanzadas como los reactores de flujo continuo y la síntesis automatizada pueden emplearse para mejorar la producción .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(6-Metil-2-piridil)-acetoacetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas.
Sustitución: Puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para garantizar la especificidad y el rendimiento .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de piridina, mientras que la reducción puede producir aminas u otros derivados reducidos .
Aplicaciones Científicas De Investigación
N-(6-Metil-2-piridil)-acetoacetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica y como un reactivo en varias reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su papel como precursor para el desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de N-(6-Metil-2-piridil)-acetoacetamida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Se requieren estudios detallados para dilucidar los mecanismos y vías moleculares exactos involucrados .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a N-(6-Metil-2-piridil)-acetoacetamida incluyen:
- N-(6-Metil-2-piridil)tiourea
- Dietil (6-metil-2-piridil)aminoetilenomalonato
- N-(Piridin-4-il)-1,5-naftiridin-2-aminas
Singularidad
N-(6-Metil-2-piridil)-acetoacetamida es única debido a sus características estructurales específicas y propiedades químicas.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
N-[(6-methylpyridin-2-yl)methyl]-3-oxobutanamide |
InChI |
InChI=1S/C11H14N2O2/c1-8-4-3-5-10(13-8)7-12-11(15)6-9(2)14/h3-5H,6-7H2,1-2H3,(H,12,15) |
Clave InChI |
DMCNHFDVSBMGOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CNC(=O)CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-cyclohexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11966922.png)
![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11966932.png)

![[3-(1-Hydroxyethyl)-2,2-dimethylcyclobutyl]acetic acid](/img/structure/B11966948.png)



![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3-chlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11966971.png)

![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11966989.png)
![2-[(dibenzo[b,d]furan-3-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11966998.png)



